molecular formula C13H15N3O3 B12065267 Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B12065267
M. Wt: 261.28 g/mol
InChI Key: YQFJFKZDXBJGAW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with 2-methoxyphenylhydrazine under acidic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • 5-Amino-1-(2-methoxyphenyl)pyrazole-3-carboxylic acid
  • 1-(2-Methoxyphenyl)-3-methyl-5-amino-pyrazole

Comparison: Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is unique due to the presence of both the methoxyphenyl and ethyl carboxylate groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Biological Activity

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This unique structure enhances its solubility and pharmacokinetic properties, making it a valuable scaffold for drug development.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Notably, it may function as an inhibitor of certain enzymes or modulate receptor activity, contributing to its observed pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

These studies often utilize the MTT assay to evaluate cell viability and proliferation rates . For instance, derivatives of this compound have shown IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.

Cell LineIC50 (µM)Reference
HepG21.76
MCF-70.33
HeLa38.44

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The findings revealed that modifications to the pyrazole structure could enhance biological activity. For example, introducing different alkyl or aryl groups significantly influenced the anticancer efficacy against various cell lines .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that this compound may bind effectively to key sites on enzymes such as p38 MAPK and other kinases, which play crucial roles in cell signaling and proliferation .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)18-2/h4-8H,3,14H2,1-2H3

InChI Key

YQFJFKZDXBJGAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC

Origin of Product

United States

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